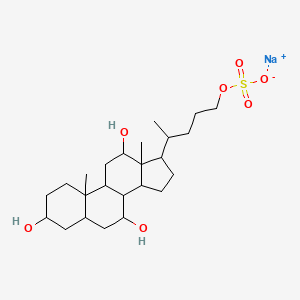

Petromyzonol-24-Sulfate, Sodium Salt

Description

Petromyzonol-24-Sulfate, Sodium Salt (PZS) is a bile acid derivative isolated from larval sea lamprey (Petromyzon marinus). It functions as a pheromone, playing a critical role in the reproductive behavior of this species by attracting conspecifics during spawning .

Properties

Molecular Formula |

C24H41NaO7S |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentyl sulfate |

InChI |

InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1 |

InChI Key |

DHGPBNKCHYMHIS-UHFFFAOYSA-M |

Canonical SMILES |

CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Source Material and Initial Processing

PZS is naturally produced in the larval stage (ammocoete) of sea lampreys, where it accumulates in specialized tissues. Extraction begins with the homogenization of larval tissues in a chilled phosphate buffer (pH 7.4) to preserve structural integrity. The homogenate is centrifuged at 12,000 × g for 20 minutes to separate cellular debris, yielding a supernatant rich in bile salts.

Solvent Partitioning and Chromatography

The supernatant undergoes sequential liquid-liquid extraction using ethyl acetate and n-butanol to isolate sulfated bile alcohols. Polar fractions containing PZS are concentrated via rotary evaporation and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient elution of methanol (70–100%) in water facilitates separation, with PZS eluting at ~22 minutes under UV detection (210 nm).

Table 1: Natural Extraction Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Homogenization | 0.1 M phosphate buffer, 4°C | - | - |

| Ethyl acetate extraction | 1:2 (v/v) supernatant:solvent | 45 | 60 |

| RP-HPLC | C18 column, 70–100% methanol over 30 min | 12 | 95 |

Chemical Synthesis of Petromyzonol-24-Sulfate

Sulfation of Petromyzonol

The synthetic route begins with petromyzonol, a bile alcohol isolated from lamprey liver or commercially sourced. Sulfation is achieved using a sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) at 0–4°C for 6 hours. The reaction mixture is quenched with sodium bicarbonate, and the crude product is purified via ion-exchange chromatography (Dowex 50WX8, Na+ form).

Sodium Salt Formation

The sulfated intermediate is dissolved in deionized water and treated with sodium hydroxide (1.1 equiv) to neutralize sulfate groups. The solution is lyophilized to obtain PZS as a hygroscopic white powder. Large-scale synthesis, as performed by Apeloa Kangyu Pharmaceutical Co., achieves a purity of 97% via differential scanning calorimetry (DSC).

Table 2: Synthetic Reaction Conditions

| Parameter | Value |

|---|---|

| Sulfation reagent | SO3-pyridine complex (1.5 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 0–4°C |

| Reaction time | 6 hours |

| Yield (crude) | 78% |

| Final purity (DSC) | 97% |

Purification and Analytical Characterization

Ultra-High-Performance Liquid Chromatography (UHPLC)

Synthetic PZS is purified using a UHPLC system with a BEH C18 column (1.7 µm, 2.1 × 100 mm). Isocratic elution with 70% methanol in water at 0.3 mL/min ensures baseline separation of PZS (m/z 496.63 [M—Na]–). Electrospray ionization mass spectrometry (ESI-MS) in negative mode confirms molecular identity, with a observed m/z of 496.63 matching theoretical values (Δ 1.4 mDa).

Nuclear Magnetic Resonance (NMR) Validation

1H and 13C NMR spectra of synthetic PZS (500 MHz, D2O) align with natural isolates:

Purity Assessment via Differential Scanning Calorimetry

DSC thermograms of synthetic PZS exhibit a sharp endothermic peak at 248°C (ΔH = 142 J/g), correlating with a purity of 97.0% when analyzed using TA Universal Analysis software.

Comparative Analysis of Preparation Methods

Yield and Scalability

Natural extraction yields ≤12% pure PZS, limited by larval biomass availability and multi-step losses. In contrast, chemical synthesis achieves 78% crude yield, with industrial-scale processes producing kilogram quantities for research applications.

Economic and Environmental Considerations

While synthesis offers higher throughput, it requires costly reagents (e.g., SO3-pyridine) and generates DMF waste. Natural extraction avoids synthetic solvents but poses ecological concerns due to lamprey harvesting.

Chemical Reactions Analysis

Types of Reactions

Petromyzonol-24-Sulfate, Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.

Reduction: The sulfate group can be reduced to form the corresponding alcohol.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of petromyzonol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Petromyzonol-24-Sulfate, Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of bile salts and their derivatives.

Biology: Investigated for its role as a chemoattractant in the spawning behavior of sea lampreys.

Medicine: Studied for its potential therapeutic applications in treating diseases related to bile salt metabolism.

Industry: Used in the development of biochemical assays and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Petromyzonol-24-Sulfate, Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. The compound binds to these receptors, triggering a signaling cascade that leads to the chemoattraction behavior observed in the larvae. The molecular targets include olfactory receptors and associated signaling pathways that mediate the response.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C24H41NaO7S

- Molecular Weight : 496.63 g/mol

- Physical State : Solid

- Solubility : Soluble in water and dimethyl sulfoxide (DMSO)

- Storage : Requires storage at -20°C for long-term stability .

- Structural Features : A 5α-cholan-24-sulfate backbone with hydroxyl groups at positions 3α, 7α, 12α, and 24-sulfate .

Comparison with Structurally Related Compounds

Petromyzonamine Disulfate (PADS) and Petromyzosterol Disulfate (PSDS)

Structural Differences :

- PADS and PSDS are novel pheromones co-purified with PZS in sea lamprey. Both feature a tetracyclic steroid framework but differ in sulfation patterns and side-chain modifications. PADS: Contains a disulfate group at undetermined positions (synthetic studies confirmed a steroid side chain and tetracyclic core). PSDS: Includes a sterol-like side chain with disulfate modifications .

Functional Insights :

3-Keto-petromyzonol-24-Sulfate, Sodium Salt

Structural Differences :

- A ketone group replaces the hydroxyl group at the C-3 position of PZS, forming 7,12-dihydroxy-5-cholan-3-one-24-sulfate.

- Molecular Formula: Not explicitly stated in evidence but inferred as C24H37NaO7S (assuming loss of two hydrogens due to ketone formation).

Functional and Stability Differences :

Petromyzonol-3,7,12,21-Tetrasulfate Tetrapotassium Salt

Structural Differences :

- Sulfation occurs at four positions (C-3, C-7, C-12, and C-21), compared to PZS’s single sulfate at C-24.

- Molecular Formula: Not explicitly provided but inferred as C24H32K4O19S4 (tetrapotassium salt).

Functional Implications :

Hydrocortisone Sodium Succinate

Structural Contrast :

- A synthetic glucocorticoid (C25H33NaO8) with a pregnane backbone and a succinate ester at C-21.

- Functional Role: Unlike PZS, it is used pharmacologically for anti-inflammatory and immunosuppressive purposes .

Data Table: Comparative Analysis of Key Compounds

*Inferred from available data.

Research Findings and Implications

- Structural-Activity Relationships : Sulfation at C-24 in PZS is critical for pheromonal activity, as removal or modification (e.g., 3-keto substitution) may reduce efficacy .

- Evolutionary Divergence: The presence of multiple sulfated steroids (PADS, PSDS, PZS) in sea lamprey highlights the evolutionary innovation of bile acid derivatives as communication molecules .

- Industrial Relevance : Sodium or potassium salt forms influence solubility and stability, guiding storage protocols (e.g., PZS requires -20°C, while 3-keto derivatives tolerate RT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.